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Compound of Interest

Compound Name: Calcium tungsten oxide (CaWO4)

Cat. No.: B1211030 Get Quote

Calcium tungstate (CaWO₄) and strontium tungstate (SrWO₄) are members of the AWO₄

tungstate family, which crystallize in the tetragonal scheelite structure (space group I4₁/a) under

ambient conditions[1][2][3]. In this structure, the tungsten (W) atom is tetrahedrally coordinated

by oxygen, while the larger A-site cation (Ca²⁺ or Sr²⁺) is in an eightfold coordination

environment[4]. Their technological importance as scintillator materials, laser hosts, and

optoelectronic components has motivated extensive research into their physical properties[3]

[4].

Applying high pressure is a fundamental method for probing interatomic interactions and

discovering novel material phases with unique properties. For ABO₄ compounds like CaWO₄

and SrWO₄, high-pressure studies are crucial for understanding their structural stability and

phase diagrams, providing valuable analogues for geophysical minerals and enabling the

synthesis of new functional materials[1]. While both compounds exhibit similar initial responses

to pressure, significant divergences emerge at higher pressures, revealing the critical role of

the A-site cation in dictating their structural evolution.

The Primary Phase Transition: Scheelite to
Fergusonite
Both CaWO₄ and SrWO₄ undergo a reversible, pressure-induced phase transition from the

ambient tetragonal scheelite structure to a monoclinic M-fergusonite structure (space group

I2/a)[2][4][5]. This is the first and most well-documented high-pressure transformation in both

materials.
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Nature of the Transition: The scheelite-to-fergusonite transition is a proper ferroelastic

transition, meaning it is driven by a spontaneous elastic strain. It involves a subtle distortion of

the tetragonal cell into a monoclinic one, characterized by a small displacement of the anions

and a slight distortion of the cation matrix. This transition is considered to be of a second-order

nature, involving the softening of a Raman-active B_g mode. Consequently, there is no

significant or abrupt collapse in volume associated with this initial transformation[6][7].

Comparative Transition Pressures: Experimental data from X-ray diffraction (XRD) and Raman

spectroscopy consistently show that this transition occurs at very similar pressures for both

compounds.

CaWO₄: The transition onset is reported between 10 and 12 GPa[1][2][3][8].

SrWO₄: The transition onset is also reported in the range of 10 to 12 GPa[2][5][9].

This similarity indicates that the initial instability of the scheelite lattice is governed more by the

tungstate (WO₄²⁻) anionic group's response to compression rather than the specific A-site

cation, at least in this initial pressure regime.

Shared Initial Transition Pathway
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Caption: Initial pressure-induced transition pathway common to both CaWO₄ and SrWO₄.
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It is beyond the initial scheelite-to-fergusonite transition that the high-pressure behaviors of

CaWO₄ and SrWO₄ diverge significantly. This divergence underscores the critical influence of

the A-site cation's ionic radius and charge density on the stability of the fergusonite phase and

the nature of subsequent transformations.

Calcium Tungstate (CaWO₄): A Complex Pathway CaWO₄ exhibits a second, well-documented

phase transition at pressures significantly higher than the initial transformation.

Experimental Evidence: High-pressure Raman spectroscopy experiments have identified the

onset of a new phase at approximately 33 GPa[8][9][10]. Synchrotron XRD studies have also

confirmed a new structure emerging around 38 GPa[1].

Nature of the High-Pressure Phase: There is some variation in the characterization of this

post-fergusonite phase.

Density-functional theory (DFT) calculations strongly suggest a transition to an

orthorhombic structure with space group Cmca[8][9]. This transformation is predicted to be

first-order, involving an increase in the coordination numbers of both Ca and W atoms and

a significant volume collapse of about 10%[9].

Alternative studies combining XRD with crystal structure prediction have identified a

layered monoclinic structure (P2₁/m) as the stable phase above 38 GPa[1].

Amorphization: At pressures exceeding 40 GPa, CaWO₄ has been observed to become

amorphous[3].

Strontium Tungstate (SrWO₄): A More Stable Fergusonite Phase In stark contrast to CaWO₄,

the fergusonite phase of SrWO₄ demonstrates much greater stability.

Experimental Evidence: In situ experimental studies using XRD and Raman spectroscopy

show that the fergusonite phase of SrWO₄ remains stable up to at least 21 GPa[9].

Theoretical Predictions: While further transitions are predicted for SrWO₄ at higher

pressures, they lie beyond the currently explored experimental range[9]. Similar to CaWO₄,

DFT calculations predict an eventual transition to an orthorhombic Cmca structure, but at

pressures much higher than for CaWO₄[5][11].
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Caption: Comparative high-pressure transition pathways for CaWO₄ and SrWO₄.

Compressibility and Equation of State (EoS)
The equation of state, which describes the relationship between pressure, volume, and

temperature, provides quantitative insight into a material's compressibility. Analysis of pressure-

volume data reveals a key distinction between CaWO₄ and SrWO₄ even in the initial scheelite

phase.

Key Findings:

SrWO₄ is more compressible than CaWO₄. This is demonstrated by its lower bulk modulus

(B₀), which is the measure of a substance's resistance to uniform compression[4][5][12].

The difference in compressibility is anisotropic and primarily attributed to the greater

compressibility along the c-axis in SrWO₄ compared to CaWO₄[2][4][5]. This is linked to the

larger size of the Sr²⁺ cation compared to Ca²⁺, which results in a lower charge density and

slightly weaker bonding within the crystal lattice[2][4].

Table 1: Comparative Equation of State Parameters for Scheelite Phase
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Compound
Zero-Pressure
Volume (V₀)

Bulk Modulus
(B₀)

Pressure
Derivative (B₀')

Source(s)

CaWO₄ 312(1) Å³ 74(7) GPa 5.6(9) [4][5]

| SrWO₄ | 347.4(9) Å³ | 63(7) GPa | 5.2(9) |[4][5] |

Experimental Methodologies: A Self-Validating
System
The reliable comparison of these materials relies on precise and well-controlled high-pressure

experimental techniques. The primary methods employed are high-pressure X-ray diffraction

and Raman spectroscopy, typically using a diamond-anvil cell (DAC).

Causality in Experimental Design: The choice of experimental parameters is critical for

obtaining accurate data. The use of a pressure-transmitting medium (e.g., silicone oil, neon, or

a methanol-ethanol mixture) is essential to ensure hydrostatic or quasi-hydrostatic conditions[2]

[8]. Early studies on CaWO₄ performed without a medium led to an incorrect assignment of the

high-pressure phase as wolframite-type due to non-hydrostatic stresses favoring a different

transition pathway[3][5].

Protocol 1: High-Pressure Angle-Dispersive X-ray
Diffraction (ADXRD)
This technique is used to determine the crystal structure and unit cell parameters as a function

of pressure.

Sample Preparation: A finely ground powder of the tungstate sample is loaded into a

microscopic hole (~100-200 µm) drilled in a metal gasket (e.g., Rhenium).

DAC Loading: A small ruby chip is added alongside the sample to serve as a pressure

calibrant. The chamber is then filled with a pressure-transmitting medium (e.g., silicone oil) to

ensure hydrostaticity.

Pressure Application: The diamond-anvil cell is sealed and pressure is applied by tightening

the screws, which forces the two diamond anvils together.
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Pressure Measurement: The pressure inside the sample chamber is precisely determined by

measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line

is a well-calibrated pressure standard.

Data Collection: The DAC is mounted on a synchrotron beamline. A monochromatic X-ray

beam is passed through the sample. The diffracted X-rays are collected on an area detector.

Data Analysis: The 2D diffraction image is integrated into a 1D pattern (intensity vs. 2θ). The

crystal structure and lattice parameters at each pressure point are determined by indexing

the diffraction peaks and performing Rietveld or Le Bail refinement.

EoS Determination: The unit cell volume is calculated at each pressure point. The resulting

pressure-volume data is fitted to an equation of state (e.g., Birch-Murnaghan) to extract the

bulk modulus (B₀)[5].

High-Pressure XRD Workflow

Sample & Ruby
Loading in DAC

Add Pressure
Medium Apply Pressure Measure Pressure
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Caption: Standard experimental workflow for high-pressure X-ray diffraction studies.

Protocol 2: High-Pressure Raman Spectroscopy
This technique probes the vibrational modes of the crystal lattice, which are highly sensitive to

changes in crystal structure and symmetry.

DAC Preparation: The sample is loaded into the DAC with a pressure medium and ruby

calibrant, identical to the XRD protocol.

Spectrometer Alignment: The DAC is placed under a microscope coupled to a Raman

spectrometer. A laser is focused onto the sample.
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Data Collection: The scattered light is collected and passed through a spectrometer to

measure the frequency shift of the Raman-active phonons.

Pressure Measurement: The laser is focused on the ruby chip to measure the pressure

before and after each Raman measurement.

Data Analysis: The evolution of the Raman spectra is monitored with increasing pressure.

The appearance of new peaks, the disappearance of existing peaks, or changes in the slope

of frequency vs. pressure plots are definitive indicators of a phase transition[8].

Summary and Implications
The high-pressure behaviors of CaWO₄ and SrWO₄ provide a compelling case study in crystal

chemistry, illustrating how a subtle change in the A-site cation can dramatically alter a

material's structural evolution under extreme conditions.

Key Similarities:

Both adopt the tetragonal scheelite structure at ambient pressure.

Both undergo an initial, reversible ferroelastic transition to the monoclinic fergusonite

structure at a similar pressure of ~10-12 GPa.

Key Differences:

Compressibility: SrWO₄ is intrinsically more compressible than CaWO₄ due to the larger size

and lower charge density of the Sr²⁺ cation.

Post-Fergusonite Stability: The fergusonite phase of CaWO₄ is significantly less stable,

transforming to a new phase around 33-38 GPa. The fergusonite phase of SrWO₄ is stable

to much higher pressures (>21 GPa).

High-Pressure Pathway: CaWO₄ exhibits a more complex high-pressure phase diagram,

including a second crystalline phase and eventual amorphization, while the post-fergusonite

behavior of SrWO₄ remains largely theoretical.

These findings have direct implications for the design and synthesis of new materials. The

demonstrated stability of the SrWO₄ fergusonite phase suggests it may be a better candidate
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for applications requiring structural integrity at high pressures. Conversely, the rich phase

diagram of CaWO₄ offers more opportunities for quenching and recovering novel, metastable

high-pressure phases with potentially unique electronic or optical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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